N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15303244
InChI: InChI=1S/C23H30N2O3/c1-18-8-4-5-9-22(18)28-17-23(26)24-16-21(25-14-6-3-7-15-25)19-10-12-20(27-2)13-11-19/h4-5,8-13,21H,3,6-7,14-17H2,1-2H3,(H,24,26)
SMILES:
Molecular Formula: C23H30N2O3
Molecular Weight: 382.5 g/mol

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide

CAS No.:

Cat. No.: VC15303244

Molecular Formula: C23H30N2O3

Molecular Weight: 382.5 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide -

Specification

Molecular Formula C23H30N2O3
Molecular Weight 382.5 g/mol
IUPAC Name N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-2-(2-methylphenoxy)acetamide
Standard InChI InChI=1S/C23H30N2O3/c1-18-8-4-5-9-22(18)28-17-23(26)24-16-21(25-14-6-3-7-15-25)19-10-12-20(27-2)13-11-19/h4-5,8-13,21H,3,6-7,14-17H2,1-2H3,(H,24,26)
Standard InChI Key NHNPJBFPCDYAQE-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1OCC(=O)NCC(C2=CC=C(C=C2)OC)N3CCCCC3

Introduction

Structural and Molecular Characteristics

The molecular formula of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide is C₂₃H₃₀N₂O₃, yielding a molecular weight of 382.5 g/mol . The IUPAC name systematically describes its architecture:

  • A central ethyl bridge connecting two substituents:

    • A 4-methoxyphenyl group (aromatic ring with para-methoxy functionality)

    • A piperidine heterocycle (six-membered ring with one nitrogen atom)

  • An acetamide side chain substituted with a 2-methylphenoxy group

The stereoelectronic profile is defined by the NHNPJBFPCDYAQE-UHFFFAOYSA-N InChI key, which encodes its unique connectivity and stereochemistry . X-ray crystallographic studies of related acetamides reveal non-coplanar aromatic systems, with dihedral angles between phenyl groups typically ranging from 45° to 55°, a feature that likely influences receptor binding kinetics .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₂₃H₃₀N₂O₃
Molecular Weight382.5 g/mol
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors4 (amide O, ether O, piperidine N)
XLogP3.8 (predicted)
Topological Polar Surface Area55.8 Ų

Synthetic Methodology

Industrial and laboratory syntheses typically employ a multi-step approach:

Step 1: Preparation of 2-(2-methylphenoxy)acetic acid via nucleophilic aromatic substitution between 2-methylphenol and chloroacetic acid under basic conditions (K₂CO₃, DMF, 80°C).

Step 2: Activation of the carboxylic acid using thionyl chloride (SOCl₂) to form the corresponding acid chloride, followed by reaction with N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]amine in dichloromethane at 0-5°C.

Critical process parameters include:

  • Strict temperature control during amide bond formation to prevent racemization

  • Use of molecular sieves to absorb generated HCl

  • Final purification via silica gel chromatography (ethyl acetate/hexane gradient) yielding >95% purity

Pharmacological Profile

While direct clinical data remain limited, structural analogs and in vitro studies suggest multiple mechanistic pathways:

Neurotransmitter Receptor Interactions

The piperidine moiety enables binding to σ-1 receptors (Ki ≈ 120 nM in rat brain homogenates), potentially modulating calcium signaling and neuroprotective pathways. Molecular docking simulations indicate the methoxyphenyl group participates in π-π stacking interactions with tyrosine residues in the receptor's ligand-binding domain .

Physicochemical Properties

Experimental and computed properties confirm favorable druglikeness parameters:

Table 2: Druglikeness Evaluation

ParameterValueLipinski's RuleCompliance
Molecular Weight382.5 g/mol≤500Yes
H-Bond Donors1≤5Yes
H-Bond Acceptors4≤10Yes
XLogP3.8≤5Yes
Rotatable Bonds8≤10Yes

The compound satisfies all Lipinski's Rule of Five criteria, predicting good oral bioavailability potential . Aqueous solubility measurements in phosphate buffer (pH 7.4) show 0.12 mg/mL, sufficient for in vitro assay systems.

Comparative Analysis with Structural Analogs

Strategic modification of substituents significantly impacts biological activity:

Table 3: Structure-Activity Relationships

Compound ModificationMAO-B IC₅₀σ-1 Receptor KiSolubility (mg/mL)
4-Methoxy (parent compound)8.2 μM120 nM0.12
4-Chloro substitution5.1 μM98 nM0.09
Piperazine replacement22 μM450 nM0.31
3,4-Dimethylphenoxy 3.8 μM65 nM0.07

Key trends:

  • Electron-withdrawing groups (e.g., Cl) enhance enzyme inhibition but reduce solubility

  • Piperidine > piperazine in σ-1 receptor affinity (2.7-fold difference)

  • Ortho-methyl on phenoxy maintains metabolic stability compared to para-substituted analogs

Computational Chemistry Insights

Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level reveal:

  • Charge distribution: Negative potential localized on acetamide oxygen (-0.43 e), positive charge on protonated piperidine nitrogen (+0.38 e)

  • Frontier molecular orbitals: HOMO-LUMO gap of 4.1 eV, indicating moderate chemical reactivity

  • Torsional barriers: 12.3 kcal/mol rotation barrier for the phenoxy-acetamide bond, favoring planar conformation in binding pockets

Molecular dynamics simulations (100 ns, CHARMM36 force field) demonstrate stable binding to MAO-B's FAD-binding domain, with key interactions:

  • Hydrogen bond between acetamide NH and Gln206 (occupancy 89%)

  • π-π interaction between 4-methoxyphenyl and Tyr398 (distance 3.8 ± 0.4 Å)

Metabolic Stability and Toxicity

Preliminary hepatic microsome studies (human, rat):

  • Half-life: 42 minutes (human), 68 minutes (rat)

  • Primary metabolites:

    • O-demethylation at 4-methoxy group (Phase I)

    • Glucuronidation at phenolic OH (Phase II)

CYP450 inhibition screening shows moderate inhibition of:

  • CYP2D6: IC₅₀ = 9.8 μM

  • CYP3A4: IC₅₀ = 14.2 μM

Ames test results (TA98, TA100 strains) indicate no mutagenic potential up to 100 μg/plate.

Applications in Materials Science

Beyond pharmacology, the compound's photophysical properties enable:

  • Organic semiconductor development: Band gap of 3.4 eV (UV-vis absorption edge at 365 nm)

  • Liquid crystal behavior: Smectic A phase observed between 148-162°C (DSC analysis)

  • Coordination chemistry: Forms stable complexes with Cu(II) (log β = 8.2) via acetamide and piperidine donor sites

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator